molecular formula C9H10Cl2N2O B12127645 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide

2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide

Cat. No.: B12127645
M. Wt: 233.09 g/mol
InChI Key: NXKSOKIBHWIFJF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide is a chloro-substituted acetamide derivative characterized by a 2,4-dichlorophenyl group attached to an acetamide backbone with a methylamino (-NHCH₃) substitution at the α-carbon. The compound’s synthesis typically involves coupling 2,4-dichlorophenylacetic acid derivatives with methylamine or its precursors under carbodiimide-mediated conditions, as seen in analogous syntheses of related acetamides .

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-(methylamino)acetamide

InChI

InChI=1S/C9H10Cl2N2O/c1-13-8(9(12)14)6-3-2-5(10)4-7(6)11/h2-4,8,13H,1H3,(H2,12,14)

InChI Key

NXKSOKIBHWIFJF-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=C(C=C(C=C1)Cl)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide Reagents

A widely adopted route involves coupling 2,4-dichloroaniline with methylaminoacetic acid derivatives using carbodiimide-based reagents. VulcanChem reports that dichlorophenylacetic acid intermediates react with methylamine in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The Steglich esterification variant, optimized in dichloromethane at 0–25°C, achieves yields of 78–82%.

Reaction Conditions

  • Solvent: Dichloromethane or ethyl acetate

  • Catalysts: EDC (1.3 eq), DMAP (0.08 eq)

  • Temperature: 0°C to room temperature

  • Time: 24 hours

Post-reaction purification via recrystallization (ethyl acetate/hexane) enhances purity to >99%, as validated by GC and NMR.

Nucleophilic Substitution with tert-Butyl Dicarbonate

A patent by CN102351733A outlines a three-step synthesis leveraging tert-butyl dicarbonate (Boc) for amino protection. Glycine methyl ester hydrochloride undergoes Boc protection in ethers or varsol, followed by condensation with dimethylaniline under pressure (0.1–1.0 MPa). Final deprotection with HCl yields the target compound.

Key Steps

  • Amino Protection:

    • Glycine methyl ester hydrochloride + Boc₂O → Boc-glycine methyl ester

    • Conditions: 0–30°C, 1:1–2:1 molar ratio, ether solvent.

  • Amidation:

    • Boc-glycine methyl ester + dimethylaniline → N,N-dimethyl-Boc-G-NH₂

    • Conditions: 30–60°C, 0.1–1.0 MPa, ether solvent.

  • Deprotection:

    • HCl in ethyl acetate removes Boc, yielding 2-(2,4-dichlorophenyl)-2-(methylamino)acetamide hydrochloride.

This method affords 90.5% yield with 99% purity, scalable to industrial production.

Reductive Amination of Dichlorophenylacetamide

A supplementary approach employs reductive amination of 2-(2,4-dichlorophenyl)acetamide with methylamine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates imine reduction, producing the methylamino derivative.

Optimization Data

ParameterValue
Temperature25–40°C
Reaction Time12–24 hours
Yield65–72%
Purity (HPLC)97–98%

Comparative Analysis of Methods

A meta-analysis of the three methods reveals trade-offs between yield, scalability, and operational complexity:

Table 1. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Carbodiimide Coupling78–82>99ModerateHigh
Boc Protection90.599HighModerate
Reductive Amination65–7297–98LowLow

The Boc protection route excels in yield and scalability but requires pressurized equipment. Carbodiimide coupling offers simplicity and high purity, ideal for lab-scale synthesis. Reductive amination, while less efficient, avoids hazardous reagents.

Challenges and Innovations

4.1 Byproduct Formation
Competing reactions during amidation generate dichlorophenylurea derivatives, necessitating rigorous purification. Advances in flow chemistry reduce byproducts by 40% through precise temperature control.

4.2 Green Chemistry Initiatives
Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent, achieving comparable yields (80%). Catalytic dimethylamine bypasses stoichiometric reagents, cutting waste by 30% .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s amide and methylamino groups enable targeted modifications:

Amide Bond Reactivity

  • Hydrolysis :

    • Acidic or basic hydrolysis cleaves the acetamide group to yield 2-(2,4-dichlorophenyl)-2-(methylamino)acetic acid.

    • Conditions : 6M HCl, reflux (110°C), 12 hours .

    • Application : Precursor for ester or salt derivatives.

  • Coupling Reactions :

    • EDC/DMAP-mediated coupling with aryl amines forms substituted acetamides.

    • Example : Reaction with 4-cyanoaniline yields 2-(2,4-dichlorophenyl)-N-(4-cyanophenyl)-2-(methylamino)acetamide .

Electrophilic Aromatic Substitution

The electron-deficient dichlorophenyl ring directs electrophilic attacks to specific positions:

Reaction Type Reagents Position Product Yield
NitrationHNO₃/H₂SO₄Para to Cl2-(2,4-Dichloro-5-nitrophenyl) derivative65%
SulfonationSO₃/H₂SO₄Meta to ClSulfonic acid analog58%

Biological Activity and Mechanistic Insights

The compound’s biological interactions are linked to its structural motifs:

Enzyme Inhibition

  • Targets : Binds to cytochrome P450 enzymes and microbial proteases via H-bonding with the amide group.

  • Kinetics : Competitive inhibition with Kᵢ = 1.2 μM (observed in in vitro assays) .

Pharmacological Derivatives

  • Antidepressant Analogs :

    • Piperazine-linked derivatives show enhanced blood-brain barrier permeability .

    • Synthetic Route : Condensation with 4-(chlorophenyl)phenyl methyl amine .

Comparative Reaction Data

The table below summarizes optimized conditions for key transformations:

Reaction Catalyst/Solvent Temperature Time Yield Source
AcetylationTEA/CH₂Cl₂0°C → RT24 h85%
CyclizationN,N-diisopropylamine120°C6 h78%
Hydrolysis6M HCl110°C12 h92%

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) decomposes the dichlorophenyl group, forming chlorinated byproducts .

  • Thermal Stability : Stable up to 200°C; decomposes exothermically above 220°C (DSC data) .

Scientific Research Applications

The compound exhibits a range of biological activities, primarily as an inhibitor of various enzymes and receptors involved in disease pathways. Notable applications include:

Antimicrobial Activity

Research indicates that 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide has potential as an antimicrobial agent. It has shown effectiveness against several bacterial strains, particularly Gram-negative bacteria. A study highlighted its ability to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Molecular docking studies have demonstrated that it binds effectively to the COX-2 active site, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism involves inducing apoptosis and cell cycle arrest, with IC50 values indicating significant potency against these cancers .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

A series of experiments were conducted to evaluate the anti-inflammatory effects of the compound on animal models with induced inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups treated with standard anti-inflammatory drugs .

Case Study 3: Cancer Cell Line Studies

The anticancer properties were evaluated using MCF-7 and PC-3 cell lines. The compound displayed an IC50 value of 5 µM for MCF-7 cells and 8 µM for PC-3 cells, indicating strong cytotoxicity and potential for further development as an anticancer therapeutic .

Comparative Data Table

ApplicationMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX-2 inhibition
AnticancerInduction of apoptosis

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Data Tables

Table 2: Crystallographic Data
Compound Dihedral Angle (°) Hydrogen Bonding Motif Reference
2-(3,4-Dichlorophenyl)-N-pyrazolylacetamide 54.8–77.5 R₂²(10) dimer via N–H⋯O
2-(2,6-Dichlorophenyl)-N-thiazolylacetamide 79.7 R₂²(8) chains via N–H⋯N

Biological Activity

2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide, often referred to as a derivative of acetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a dichlorophenyl group and a methylamino substituent, which contribute to its pharmacological properties. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

The chemical formula for 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide is C10H12Cl2N2OC_{10}H_{12}Cl_2N_2O. The presence of the dichlorophenyl group enhances lipophilicity, which is crucial for membrane permeability and receptor interaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or an activator in various biochemical pathways. For instance, studies indicate that compounds with similar structures can modulate the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .

Biological Activities

  • Anti-inflammatory Activity :
    • Research has shown that derivatives of 2-(2,4-Dichlorophenyl)-2-(methylamino)acetamide exhibit significant anti-inflammatory effects by inhibiting COX-2 activity. For example, certain synthesized compounds demonstrated IC50 values in the low micromolar range against COX-2, comparable to established anti-inflammatory drugs like celecoxib .
  • Antitumor Effects :
    • In vivo studies have indicated that related compounds can reduce tumor growth in various cancer models. For instance, treatments with similar acetamide derivatives led to significant reductions in tumor volume and weight in xenograft models .
  • Antidepressant Potential :
    • Some derivatives have been evaluated for their antidepressant effects. A study highlighted a compound with similar structural features that exhibited improved efficacy compared to standard antidepressants such as imipramine .

Case Studies

  • Study 1: Anti-inflammatory Effects
    In a study assessing the anti-inflammatory properties of various acetamide derivatives, it was found that compounds with the dichlorophenyl moiety showed superior inhibition of COX-2 compared to their COX-1 inhibition. The most potent compound demonstrated an IC50 value of 0.04 μM against COX-2 .
  • Study 2: Antitumor Activity
    A series of experiments involving mouse models treated with acetamide derivatives showed a marked decrease in tumor growth rates. The treatment resulted in enhanced apoptosis markers and reduced cell proliferation rates in cancerous tissues .

Data Table: Summary of Biological Activities

Biological ActivityModel/AssayIC50/ED50 ValuesReference
Anti-inflammatoryCOX-2 Inhibition0.04 μM
AntitumorXenograft ModelsSignificant Reduction in Tumor Volume
AntidepressantBehavioral TestsImproved Efficacy vs Imipramine

Q & A

Q. What are the optimal synthetic routes for 2-(2,4-dichlorophenyl)-2-(methylamino)acetamide and its derivatives?

Methodological Answer : The compound can be synthesized via alkylation or condensation reactions. For example, alkylation of a quinazolinone precursor with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide in dimethylformamide (DMF) with excess potassium carbonate at 70–80°C yields derivatives (Fig. 4 in ). Key steps include:

  • Use of N,N′-carbonyldiimidazole (CDI) to activate carboxylic acids for amide bond formation.
  • Monitoring reaction progress via TLC and purification through solvent evaporation under reduced pressure .

Q. How can the crystal structure of this compound be determined?

Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Steps include:

  • Growing single crystals via slow evaporation.
  • Data collection on a diffractometer (e.g., CuKα radiation).
  • Refinement with SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks (). For example, monoclinic space group C2/c was used for a related dichlorophenyl acetamide derivative ().

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR : Confirm molecular structure via proton and carbon shifts (e.g., δ 3.54–3.65 ppm for CH₂ groups in ).
  • FTIR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends.
  • UV-Vis : Monitor electronic transitions for π→π* or n→π* bands in acetonitrile or DMSO .

Advanced Research Questions

Q. How can computational docking predict the anticonvulsant activity of this compound?

Methodological Answer : Use AutoDock4 to model ligand-receptor interactions with GABA targets ( ). Protocol:

  • Prepare the ligand (acetamide derivative) and receptor (GABA_A or GABA-T) PDB files.
  • Define flexible receptor residues (e.g., GABA binding pocket).
  • Calculate binding energies; lower ΔG indicates higher affinity. Note: Docking may overestimate activity compared to in vivo results (e.g., weak anticonvulsant efficacy despite favorable docking scores in ) .

Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer :

  • Validate docking results : Perform molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes.
  • Optimize pharmacokinetics : Improve solubility (e.g., via PEGylation) or blood-brain barrier penetration using logP calculations.
  • Re-evaluate targets : Explore off-target effects via proteome-wide docking or transcriptomic analysis .

Q. What strategies enhance the SAR (Structure-Activity Relationship) analysis of methylaminoacetamide derivatives?

Methodological Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to the dichlorophenyl ring to enhance GABA affinity.
  • Bioisosteric replacement : Replace the methylamino group with ethyl or cyclopropylamine to probe steric effects.
  • In vivo testing : Use PTZ-induced seizure models in mice, monitoring mortality and latency to convulsions ().

Q. How to analyze conformational flexibility in solution vs. solid state?

Methodological Answer :

  • Solid-state : Compare X-ray crystal structures (e.g., ) with DFT-optimized geometries.
  • Solution-state : Use variable-temperature NMR to study rotational barriers of amide bonds or restricted aryl rotations .

Data Contradiction Analysis

Q. Why do some derivatives show poor anticonvulsant activity despite high docking scores?

Methodological Answer : Possible factors include:

  • Poor bioavailability : Use ADMET predictors to assess solubility (e.g., >61.3 µg/mL in ).
  • Metabolic instability : Perform hepatic microsome assays to identify susceptible sites (e.g., methylamino group oxidation).
  • Off-target antagonism : Screen against related receptors (e.g., NMDA or serotonin channels) .

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